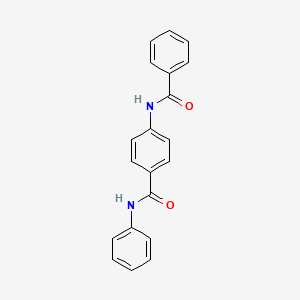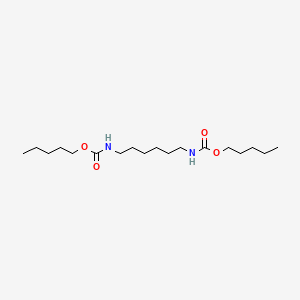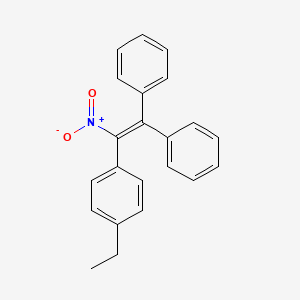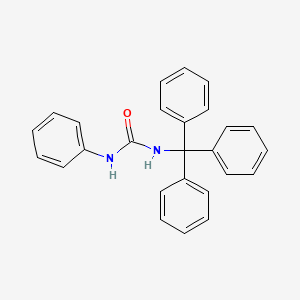![molecular formula C21H16BrNO3S B14705363 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one CAS No. 24160-08-5](/img/structure/B14705363.png)
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is a chemical compound with the molecular formula C21H16BrNO3S. This compound is part of the dibenzoazepine family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one typically involves multiple steps, including the formation of the dibenzoazepine core followed by bromination and sulfonylation. One common synthetic route involves the intramolecular Friedel-Crafts acylation to form the dibenzoazepine core . The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions . The sulfonylation step involves the reaction with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form the corresponding sulfides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS)
Sulfonylation: 4-methylbenzenesulfonyl chloride, pyridine or triethylamine
Major Products Formed
Substitution: Formation of amines or thiols derivatives
Oxidation: Formation of sulfoxides or sulfones
Coupling: Formation of biaryl compounds
Scientific Research Applications
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one has various applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Biological Studies: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is not fully understood. it is believed to interact with various molecular targets and pathways, including enzyme inhibition and receptor binding. The sulfonyl group may play a crucial role in its biological activity by enhancing its binding affinity to target proteins .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazine
- 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one
Uniqueness
2-Bromo-5-[(4-methylphenyl)sulfonyl]-5,6-dihydro-7h-dibenzo[b,d]azepin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and sulfonyl groups makes it a versatile intermediate for further chemical modifications.
Properties
CAS No. |
24160-08-5 |
|---|---|
Molecular Formula |
C21H16BrNO3S |
Molecular Weight |
442.3 g/mol |
IUPAC Name |
2-bromo-5-(4-methylphenyl)sulfonyl-6H-benzo[d][1]benzazepin-7-one |
InChI |
InChI=1S/C21H16BrNO3S/c1-14-6-9-16(10-7-14)27(25,26)23-13-21(24)18-5-3-2-4-17(18)19-12-15(22)8-11-20(19)23/h2-12H,13H2,1H3 |
InChI Key |
ZOVLLBZIHDZBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(=O)C3=CC=CC=C3C4=C2C=CC(=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8-methoxy-5-(4-methylphenyl)sulfonyl-6H-benzo[c][1]benzazepin-11-one](/img/structure/B14705285.png)

![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)





![3-[Bis(2-hydroxyethyl)amino]propane-1,2-diol](/img/structure/B14705362.png)

